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Compound of Interest

Compound Name:
3-(3,5-dimethyl-1H-pyrazol-4-

yl)propan-1-amine

Cat. No.: B1293073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound identified by CAS number 936940-75-9 is 3-(3,5-Dimethyl-1H-pyrazol-4-
yl)propan-1-amine. This molecule belongs to the pyrazole class of heterocyclic compounds,

which are known for their diverse biological activities and are significant scaffolds in medicinal

chemistry. This technical guide provides a comprehensive overview of the characterization and

structure elucidation of this specific pyrazole derivative, including its physicochemical

properties, proposed synthetic route, and spectral analysis. While specific experimental data for

this exact compound is not widely published, this guide compiles information from closely

related analogs and established chemical principles to provide a robust profile.

Physicochemical Properties
A summary of the key physicochemical properties for 3-(3,5-Dimethyl-1H-pyrazol-4-
yl)propan-1-amine is presented in Table 1.
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Property Value Source

CAS Number 936940-75-9

Molecular Formula C₈H₁₅N₃

Molecular Weight 153.22 g/mol

Appearance Solid (predicted)

SMILES CC1=C(CCCN)C(C)=NN1

InChI

InChI=1S/C8H15N3/c1-6-8(4-

3-5-9)7(2)11-10-6/h3-5,9H2,1-

2H3,(H,10,11)

Synthesis and Purification
A plausible synthetic route for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine can be

conceptualized starting from the readily available 3,5-dimethylpyrazole. The synthesis would

likely involve a three-step process as outlined below.

Proposed Synthetic Pathway
A potential synthetic workflow is illustrated in the following diagram.

3,5-Dimethylpyrazole Vilsmeier-Haack Formylation 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde Knoevenagel Condensation
with Malononitrile 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile Reduction

(e.g., LiAlH4 or Catalytic Hydrogenation) 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

Reagents: 3,5-dimethylpyrazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide

(DMF).
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Procedure: To a cooled solution of DMF, POCl₃ is added dropwise with stirring to form the

Vilsmeier reagent. 3,5-dimethylpyrazole is then added, and the reaction mixture is heated.

After completion, the reaction is quenched with ice-water and neutralized to precipitate the

product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

Reagents: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, malononitrile, and a basic catalyst

(e.g., piperidine or triethylamine).

Procedure: The aldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol

or toluene), and a catalytic amount of the base is added. The mixture is refluxed until the

reaction is complete (monitored by TLC). The product, 3-(3,5-Dimethyl-1H-pyrazol-4-

yl)acrylonitrile, is isolated upon cooling and crystallization or by chromatographic purification.

Step 3: Reduction of the Nitrile and Alkene

Reagents: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile and a reducing agent such as lithium

aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or catalytic hydrogenation (e.g.,

H₂/Pd-C).

Procedure (with LiAlH₄): The nitrile is added to a suspension of LiAlH₄ in dry THF under an

inert atmosphere. The reaction is stirred at room temperature or gently heated. After the

reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.

The resulting solid is filtered off, and the organic solvent is evaporated to yield the final

product.

Purification
The final product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, can be purified by

column chromatography on silica gel using a gradient of dichloromethane/methanol or by

recrystallization from a suitable solvent system.

Structure Elucidation
The structure of the target compound can be unequivocally confirmed through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and
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Mass Spectrometry (MS).

NMR Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the different protons in the molecule. The predicted chemical shifts are summarized in Table

2.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Pyrazole-NH ~10-12 br s 1H

-CH₂- (attached to

pyrazole)
~2.4 t 2H

-CH₂- (central) ~1.7 m 2H

-CH₂- (attached to

NH₂)
~2.7 t 2H

Pyrazole-CH₃ ~2.1 s 6H

-NH₂ ~1.5-3.0 (variable) br s 2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon

framework of the molecule. The expected chemical shifts are presented in Table 3.

Carbon Predicted Chemical Shift (δ, ppm)

Pyrazole C3, C5 ~145

Pyrazole C4 ~110

-CH₂- (attached to pyrazole) ~20

-CH₂- (central) ~30

-CH₂- (attached to NH₂) ~42

Pyrazole-CH₃ ~11
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Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The expected

molecular ion peak and major fragmentation patterns are detailed in Table 4.

Ion m/z (expected) Description

[M]⁺ 153 Molecular ion

[M-NH₃]⁺ 136 Loss of ammonia

[M-C₃H₇N]⁺ 96
Cleavage of the propylamino

side chain

[C₄H₅N₂]⁺ 81 Pyrazole ring fragment

The fragmentation pattern would likely involve cleavage of the propyl side chain, with the base

peak potentially corresponding to the stable pyrazole fragment.

Biological Activity and Mechanism of Action
While specific biological studies on 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine are not

extensively documented, the pyrazole scaffold is a well-established pharmacophore present in

numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a

wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

properties[1][2][3].

The presence of the basic amino group in the side chain of the target molecule suggests it

could act as a ligand for various biological targets, such as receptors or enzymes. Further

research would be necessary to elucidate its specific biological activities and mechanism of

action. A potential workflow for investigating its biological profile is presented below.

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine High-Throughput Screening
(e.g., Enzyme Assays, Receptor Binding Assays) Hit Identification Lead Optimization

(Structure-Activity Relationship Studies)
Preclinical Studies

(In vivo efficacy and toxicity)
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Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion
This technical guide provides a detailed characterization and structural elucidation of CAS

936940-75-9, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. While specific experimental

data is limited in the public domain, the information presented, based on analogous structures

and established chemical principles, offers a comprehensive profile for this compound. The

proposed synthetic route and predicted spectral data provide a solid foundation for its synthesis

and identification. The known biological significance of the pyrazole scaffold suggests that this

compound could be a valuable candidate for further investigation in drug discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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